molecular formula C9H10O8 B213124 Cyclopentane-1,2,3,4-tetracarboxylic acid CAS No. 3786-91-2

Cyclopentane-1,2,3,4-tetracarboxylic acid

Cat. No. B213124
CAS RN: 3786-91-2
M. Wt: 246.17 g/mol
InChI Key: WOSVXXBNNCUXMT-VERZDPOYSA-N
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Description

Cyclopentane-1,2,3,4-tetracarboxylic acid is a chemical compound that forms a cobalt (II) complex under hydrothermal conditions .


Synthesis Analysis

The compound has been synthesized by hydrothermal reactions of flexible (1 S,2 S,3 R,4 R)-H 4 cptc with MnCl 2 / CdCl 2 .


Molecular Structure Analysis

The crystal structure of the compound was studied by synchrotron radiation and neutron powder diffraction . It has also been used in the synthesis of cobalt-based metal-organic frameworks (MOFs) with distinct linkers .


Chemical Reactions Analysis

The compound has been used in the synthesis of coordination polymers . It has also been used in the formation of cobalt (II) complex under hydrothermal conditions .


Physical And Chemical Properties Analysis

The compound forms a cobalt (II) complex under hydrothermal conditions . It has been used in the synthesis of cobalt-based MOFs, which have shown noteworthy results in terms of specific capacity, energy density, power density, and capacity retention .

Scientific Research Applications

  • Isostere for Carboxylic Acid : Cyclopentane-1,3-diones, related to cyclopentane-tetracarboxylic acid, are studied as isosteres for the carboxylic acid functional group. This is due to their similar acidity and the ability to substitute effectively for the carboxylic acid group, as seen in the design of thromboxane A2 receptor antagonists (Ballatore et al., 2011).

  • Catalysis in Organic Chemistry : Derivatives like cis,cis,cis-1,2,3,4-Tetrakis(diphenylphosphinomethyl)cyclopentane have been used in various catalytic processes. This includes the cross-coupling of aryl bromides with arylboronic acids, demonstrating high efficiency and good yields in such reactions (Feuerstein et al., 2001; Feuerstein et al., 2003; Berthiol et al., 2004).

  • Fluorination and Cyclization : Studies have been conducted on the fluorination of cyclopentane-polycarboxylic acids, yielding cyclic α,α,α',α'-tetrafluoroethers. This demonstrates the potential of cyclopentane derivatives in producing fluorinated cyclic compounds (Pustovit et al., 1994).

  • Synthesis and Characterization with Metal Ions : Cyclopentane-tetracarboxylate has been used to synthesize and characterize metal(II) hydrates and sodium salts. These compounds are studied for their coordination properties and thermal behaviors (Bartyzel et al., 2010).

  • Electrochemical Oxidation : Tetramethyl esters of α,α,ω,ω-alkanetetracarboxylic acids, including derivatives of cyclopentane-tetracarboxylic acid, undergo electrochemical oxidation. This process results in cyclization and formation of various cyclic compounds, highlighting its role in electrochemical synthetic methods (Elinson et al., 1992).

  • Carboxylation of Alkanes : Cyclopentane derivatives have been investigated in the context of carboxylation reactions. For example, cyclopentane itself is carbonylated under mild conditions to form carboxylic acids, a process catalyzed by vanadium complexes (Reis et al., 2005).

  • Total Acid Number Reduction : The kinetics and pathways of total acid number reduction of cyclopentane carboxylic acid using subcritical methanol have been explored. This process is significant for understanding the chemical transformation of naphthenic acids (Mandal & Nagarajan, 2016).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral - Skin Corr. 1B. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The compound has been used in the synthesis of cobalt-based MOFs, which have shown potential for applications demanding energy storage . This opens up new perspectives in the creation of a new generation of energy storage technologies with improved features .

properties

IUPAC Name

cyclopentane-1,2,3,4-tetracarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O8/c10-6(11)2-1-3(7(12)13)5(9(16)17)4(2)8(14)15/h2-5H,1H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSVXXBNNCUXMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30958404
Record name Cyclopentane-1,2,3,4-tetracarboxylic acid
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Molecular Weight

246.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentane-1,2,3,4-tetracarboxylic acid

CAS RN

3724-52-5, 3786-91-2
Record name 1,2,3,4-Cyclopentanetetracarboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentane-1,2,3,4-tetracarboxylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name r-1,c-2,c-3,c-4-Cyclopentanetetracarboxylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentane-1,2,3,4-tetracarboxylic acid
Source EPA DSSTox
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Record name R-1,c-2,c-3,c-4-cyclopentanetetracarboxylic acid
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Record name Cyclopentane-1,2,3,4-tetracarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
RX Yao, ZM Hao, CH Guo, XM Zhang - CrystEngComm, 2010 - pubs.rsc.org
Four novel coordination polymers, [Mn2(cptc)(2,2′-bpy)(H2O)]·H2O (1), [Mn2(cptc)(phen)(H2O)]·H2O (2), Mn4(cptc)2(phen)4(H2O)2]·3H2O (3) and [Cd2(cptc)(H2O)3] (4) (H4cptc = …
Number of citations: 14 pubs.rsc.org
LF Huang, CC Ji, ZZ Lu, XQ Yao, JS Hu… - Dalton Transactions, 2011 - pubs.rsc.org
Three new isomorphic coordination polymers of Co2+, Zn2+ ions with flexible multicarboxylic acid ligand of the cis,cis,cis-1,2,3,4-cyclopentanetetracarboxylic acid (H4L), [Co4L2(H2O)8]…
Number of citations: 11 pubs.rsc.org
JL Lin, XX Guo, WX Huang - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
The asymmetric unit of the title compound, C10H8N2·C9H10O8, contains a half-molecule of 2,2′-bipyridine and a half-molecule of 1,2,3,4-cyclopentanetetracarboxylic acid, both …
Number of citations: 1 scripts.iucr.org
A Bartyzel, Z Rzączyńska… - Journal of Coordination …, 2010 - Taylor & Francis
New divalent metal cyclopentane-1,2,3,4-tetracarboxylate (CPTC) hydrates of empirical formula M 2 C 5 H 6 (COO) 4 · nH 2 O, where M = Ni, Co, Cu, or Zn and n = 3−6, and sodium …
Number of citations: 4 www.tandfonline.com
NG Billett, AT Phillis, L Main, BK Nicholson, WA Denny… - ARKIVOC, 2006 - arkat-usa.org
To assess the potential utility of the new amide [(1S, 2R, 3R, 4R)-3-(phenylaminocarbonyl) cyclopentane-1, 2, 4-tricarboxylic acid](10) as a pH-sensitive amine-releasing prodrug aimed …
Number of citations: 5 www.arkat-usa.org
YH Liu, CC Peng, SH Lee, PH Chien, PC Wu - CrystEngComm, 2013 - pubs.rsc.org
A new chiral, three-dimensional coordination polymer, [Zn2(CPTC)(TBPE)(H2O)]·1.75H2O (FJU-5), (H4CPTC = cyclopentane-1,2,3,4-tetracarboxylic acid, TBPE = trans-1,2-bis(4-pyridyl)…
Number of citations: 4 pubs.rsc.org
NG Billett, AT Phillis, L Main, BK Nicholson, WA Denny… - ARKIVOC, 2006 - arkat-usa.org
S1. 1 H-NMR spectrum for 13 in D2O with 1.5 mol equiv. NaOD added S2. 1 H-NMR spectral changes for 10 in D2O with 2.7 mol equiv. NaOD added S3. 1 H-NMR spectral changes for …
Number of citations: 2 www.arkat-usa.org
NG Billett, AT Phillis, L Main, BK Nicholson… - ARKIVOC, 2005 - quod.lib.umich.edu
Results and Discussion Synthesis and structure of the imides (3aR, 4R, 5S, 6aR)-octahydro-2-phenyl-1, 3-dioxocyclopenta [c] pyrrole-4, 5-dicarboxylic acid (16) and (3aR, 4S, 6R, 6aS)-…
Number of citations: 2 quod.lib.umich.edu
GK Brown, SE Cabaniss, P MacCarthy… - Analytica chimica …, 1999 - Elsevier
The relationship between acidity, Cu(II) binding and sorption to XAD resin was examined using Suwannee River fulvic acid (SRFA). The work was based on the hypothesis that fractions …
Number of citations: 48 www.sciencedirect.com
RK Pan, JL Song, GB Li, CY Lu, SG Liu - Monatshefte für Chemie …, 2019 - Springer
A tetradentate benzimidazole ligand cis,cis,cis,cis-2,2′,2″,2‴-(cyclopentane-1,2,3,4-tetrayl)tetrakis(1H-benzo[d]imidazole) (cttb) and its dinuclear cobalt(II) complex [Co 2 (cttb)Cl 4 ]·…
Number of citations: 3 link.springer.com

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